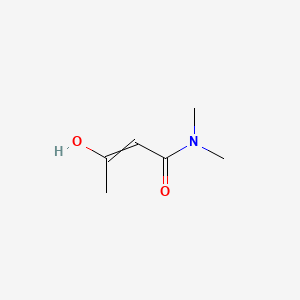
3-Hydroxy-N,N-dimethylbut-2-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Hydroxy-N,N-dimethylbut-2-enamide is an organic compound with a unique structure that includes a hydroxyl group and an amide group attached to a butenamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
3-Hydroxy-N,N-dimethylbut-2-enamide can be synthesized by reacting N,N′-dimethylacetoacetamide with 1-amino-2-propanol. The reaction typically involves heating the reactants under controlled conditions to facilitate the formation of the desired product . The crystal structure of this compound has been determined using single crystal X-ray diffraction, revealing a planar geometry stabilized by intramolecular hydrogen bonding .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the compound.
Chemical Reactions Analysis
Types of Reactions
3-Hydroxy-N,N-dimethylbut-2-enamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The amide group can be reduced to form amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydroxyl or amide groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like alkyl halides and acids can be used under appropriate conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
3-Hydroxy-N,N-dimethylbut-2-enamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Hydroxy-N,N-dimethylbut-2-enamide involves its interaction with molecular targets through hydrogen bonding and other non-covalent interactions. The hydroxyl and amide groups play a crucial role in these interactions, influencing the compound’s reactivity and biological activity .
Comparison with Similar Compounds
Similar Compounds
N,N-Dimethylbut-2-enamide: Lacks the hydroxyl group, resulting in different reactivity and applications.
3-Hydroxybut-2-enamide: Similar structure but without the N,N-dimethyl substitution, affecting its chemical properties and uses.
N-Hydroxy-N,3-dimethylbut-2-enamide: Another related compound with distinct properties due to the presence of an additional hydroxyl group
Properties
CAS No. |
73528-95-7 |
|---|---|
Molecular Formula |
C6H11NO2 |
Molecular Weight |
129.16 g/mol |
IUPAC Name |
3-hydroxy-N,N-dimethylbut-2-enamide |
InChI |
InChI=1S/C6H11NO2/c1-5(8)4-6(9)7(2)3/h4,8H,1-3H3 |
InChI Key |
SNLVEVKYDJQCQR-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CC(=O)N(C)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


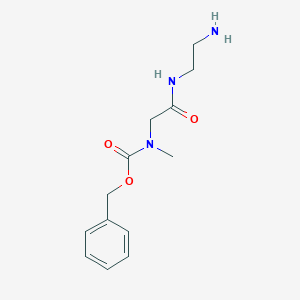

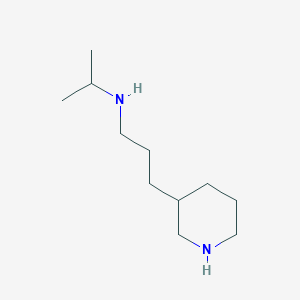
![2-Amino-1-(2-(bromomethyl)-6-azaspiro[3.4]octan-6-yl)-3-methylbutan-1-one](/img/structure/B13950340.png)

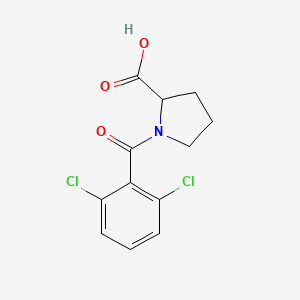
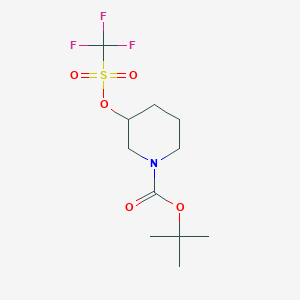
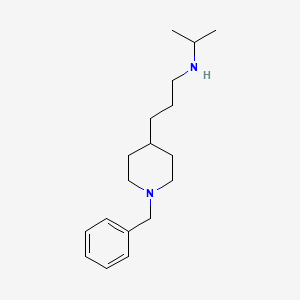
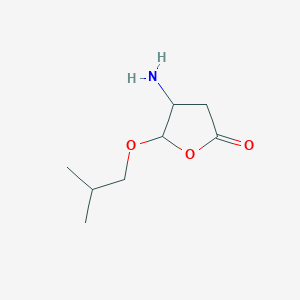
![1-methoxy-4-[(3R)-3-methylpent-1-en-3-yl]benzene](/img/structure/B13950370.png)
![6-[4-(4-Benzylphthalazin-1-yl)piperazin-1-yl]nicotinonitrile](/img/structure/B13950380.png)
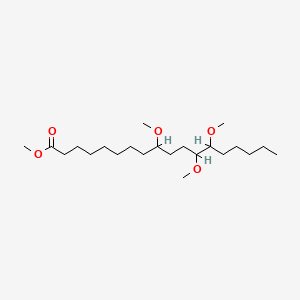
![(1-Phenylethyl)[1-(3,4-xylyl)ethyl]benzene](/img/structure/B13950405.png)

